molecular formula C11H14F2O B7875398 3-(3,4-Difluorophenyl)-3-pentanol

3-(3,4-Difluorophenyl)-3-pentanol

Cat. No.: B7875398
M. Wt: 200.22 g/mol
InChI Key: QNMQDQMSHRCDMK-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-3-pentanol is an organic compound characterized by a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and a pentanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized by reacting 3,4-difluorophenyl magnesium bromide with pentanone in the presence of anhydrous ether.

  • Reduction of Ketones: Another method involves the reduction of 3-(3,4-difluorophenyl)-3-pentanone using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods:

  • Batch Process: In an industrial setting, the Grignard reaction is often performed in a batch process, where reactants are added sequentially under controlled conditions to ensure high yield and purity.

  • Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where reactants are continuously fed into a reactor, and the product is continuously extracted.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding ketone, 3-(3,4-difluorophenyl)-3-pentanone, using oxidizing agents like chromic acid (H2CrO4).

  • Reduction: The compound can be reduced to form 3-(3,4-difluorophenyl)-1-pentanol using reducing agents like sodium borohydride (NaBH4).

  • Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Chromic acid (H2CrO4), reflux conditions.

  • Reduction: Sodium borohydride (NaBH4), methanol solvent.

  • Substitution: Alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation: 3-(3,4-difluorophenyl)-3-pentanone.

  • Reduction: 3-(3,4-difluorophenyl)-1-pentanol.

  • Substitution: Various alkylated derivatives.

Scientific Research Applications

3-(3,4-Difluorophenyl)-3-pentanol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: The compound can influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

3-(3,4-Difluorophenyl)-3-pentanol is compared with similar compounds to highlight its uniqueness:

  • 3-(3,4-Difluorophenyl)propionic acid: Similar structure but different functional group.

  • 3-(3,4-Difluorophenyl)butanol: Similar phenyl group but shorter carbon chain.

  • 3-(3,4-Difluorophenyl)pentanone: Similar carbon chain but different functional group.

These compounds differ in their chemical properties and applications, making this compound unique in its utility and potential.

Properties

IUPAC Name

3-(3,4-difluorophenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8/h5-7,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMQDQMSHRCDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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